molecular formula C12H13ClN2O B2564179 1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 468743-36-4

1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2564179
CAS No.: 468743-36-4
M. Wt: 236.7
InChI Key: HENKYOZNJUKWFT-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound belonging to the class of 4,5-dihydro-1H-pyrazol-5-ones, also known as pyrazolin-5-ones. This scaffold is recognized in scientific literature as a privileged structure in medicinal chemistry due to its association with a wide spectrum of biological activities . Pyrazole derivatives, in general, have been extensively studied and found to possess significant pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, antifungal, and antiviral activities . The specific substitution pattern on the pyrazol-5-one core, featuring a 3-chlorophenyl group at the N1 position and a propyl group at the C3 position, is designed to explore structure-activity relationships for potential bioactivity. The 3-chlorophenyl moiety is a common pharmacophore in drug discovery, often contributing to enhanced binding affinity and metabolic stability. The synthesis of such compounds typically involves the cyclocondensation of an appropriate hydrazine derivative, such as a 3-chlorophenylhydrazine, with a 1,3-dicarbonyl compound or its equivalent, such as a 1,3-diketone, acetylenic ketone, or vinyl ketone . This reagent is provided For Research Use Only. It is intended for use in laboratory research, specifically in organic synthesis, method development, and pharmacological screening as a key intermediate or reference standard. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-propyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-2-4-10-8-12(16)15(14-10)11-6-3-5-9(13)7-11/h3,5-7H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENKYOZNJUKWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=O)C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of hydrazine derivatives with β-keto esters or diketones. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the pyrazolone ring. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula C12H13ClN2OC_{12}H_{13}ClN_2O and features a pyrazole ring, which is known for its biological activity. The structure contributes to its potential as a therapeutic agent.

Antioxidant Activity

Research indicates that pyrazole derivatives, including 1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one, exhibit notable antioxidant properties. These compounds can mitigate oxidative stress by enhancing antioxidant enzyme activity and reducing lipid peroxidation. A study demonstrated that certain pyrazole derivatives effectively scavenged free radicals and inhibited lipoxygenase enzymes, highlighting their potential in treating oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In vitro studies have reported that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory conditions. For instance, one study synthesized various pyrazole derivatives and evaluated their ability to reduce edema in animal models, demonstrating significant anti-inflammatory effects at specific dosages .

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of pyrazole derivatives. The compound has been evaluated against various bacterial strains, showing effective inhibition comparable to standard antibiotics. The structural modifications in pyrazole compounds often enhance their antibacterial properties, making them suitable for developing new antimicrobial agents .

Case Study: Synthesis and Evaluation

A comprehensive study focused on synthesizing novel pyrazole derivatives, including this compound. The synthesized compounds were screened for biological activities such as antioxidant and anti-inflammatory effects. The results indicated that these derivatives exhibited significant activity against oxidative stress markers and inflammation pathways, suggesting their potential therapeutic roles .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AntioxidantThis compoundRadical scavenging
Anti-inflammatoryVarious pyrazole derivativesReduced edema in animal models
AntimicrobialThis compoundInhibition of bacterial growth

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit diverse physicochemical and functional properties depending on substituent positions and alkyl chain variations. Below is a systematic comparison of structurally related compounds:

Positional Isomer: 1-(4-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

  • Structure : Chlorine at the para position of the phenyl ring instead of meta.
  • Molecular Formula : C₁₂H₁₃ClN₂O (identical to the target compound).
  • Molecular Weight : 236.7 g/mol .
  • May exhibit differences in crystallinity or solubility due to altered dipole moments.
  • Applications : Marketed as a pharmaceutical intermediate with 98% purity .

Alkyl Chain Variants

  • 1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one :
    • Substituent : Ethyl group at position 3.
    • Molecular Formula : C₁₁H₁₁ClN₂O.
    • Molecular Weight : 222.67 g/mol .
    • Key Differences :
  • Reduced lipophilicity (shorter alkyl chain) compared to the propyl variant.
  • Lower molecular weight may improve diffusion properties in biological systems.

    • Status : Available for laboratory use at 95% purity .
  • 1-(3-Chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one :

    • Substituent : Methyl group at position 3.
    • Molecular Formula : C₁₀H₉ClN₂O.
    • Molecular Weight : 208.65 g/mol (estimated from formula).
    • Key Differences :
  • Further reduction in steric bulk and hydrophobicity.
  • Likely higher solubility in polar solvents compared to ethyl/propyl derivatives.
    • Applications : Listed as a pharmaceutical intermediate .

Functionalized Derivatives

  • 1-Acetyl-5-(3-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole :
    • Substituents : Acetyl group at position 1 and phenyl group at position 3.
    • Molecular Formula : C₁₇H₁₅ClN₂O.
    • Molecular Weight : 298.77 g/mol .
    • Key Differences :
  • Increased steric hindrance due to the phenyl group, which may reduce binding affinity in certain applications.

Discussion of Substituent Effects

  • Chlorophenyl Position :
    • Meta vs. para substitution influences electronic effects. The para isomer may exhibit stronger resonance interactions, affecting stability and reactivity .
  • Alkyl Chain Length :
    • Propyl > ethyl > methyl in terms of lipophilicity (logP). Longer chains enhance membrane permeability but reduce aqueous solubility.

Biological Activity

1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

  • Chemical Formula : C12H11ClN2O
  • Molecular Weight : 234.68 g/mol
  • CAS Number : 1057093-34-1

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazole structures have been tested for their efficacy against breast cancer cells (MCF-7 and MDA-MB-231). In one study, the combination of pyrazole derivatives with doxorubicin showed enhanced cytotoxicity compared to doxorubicin alone, suggesting a synergistic effect that could improve treatment outcomes for certain cancer types .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been explored. One compound demonstrated significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent. This activity is crucial in conditions where inflammation plays a central role in disease pathology .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, pyrazole derivatives have shown promising antimicrobial activities. Certain studies highlighted the effectiveness of these compounds against various bacterial strains, suggesting their potential use in treating infections .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityResults
Ezz El-Arab et al. (2024)3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneCytotoxicityOptimal cytotoxicity against cancer cell lines
Qi et al. (2015)Pyrazole-based derivativesXanthine oxidase inhibitionModerate inhibitory activity with IC50 = 72.4 µM
ResearchGate Study (2016)N'-diphenylmethylidene-5-methyl-1H-pyrazoleAntimicrobialSignificant bacterial cell death observed

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